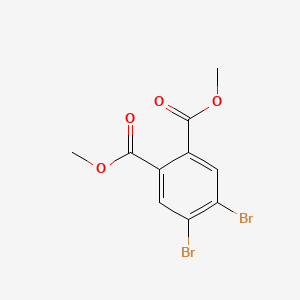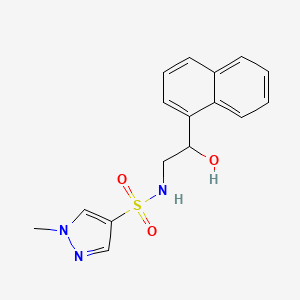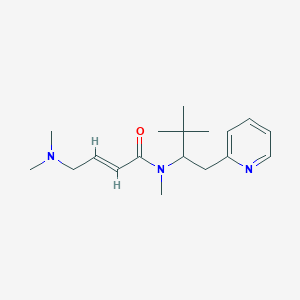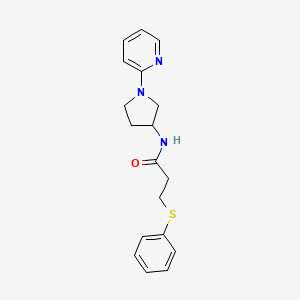![molecular formula C18H16N2O4 B2473432 3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 1005262-43-0](/img/structure/B2473432.png)
3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a chemical compound that has been studied extensively in scientific research due to its potential applications in the field of medicine. This compound is also known as MPP and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties and Mechanisms
Research has demonstrated the anticancer potential of similar pyrrolo[3,4-d]isoxazole derivatives. For instance, certain pyrazole derivatives and substituted azabicyclo hexane-diones have shown potent cytotoxic activity against various human and murine tumor cell lines. These compounds have been found to target multiple enzymes involved in nucleic acid metabolism, with a primary focus on inhibiting IMP dehydrogenase activity, leading to selective depletion of dGTP pool levels without targeting the DNA molecule directly. This inhibition mechanism suggests a potential application in cancer treatment due to their significant activity compared to standard cytotoxic agents (Barnes, Izydore, & Hall, 2001).
Optical and Electronic Applications
Derivatives of pyrrolo[3,4-d]isoxazole have been investigated for their photophysical properties, showing potential applications in the creation of novel organic optoelectronic materials. Studies have synthesized symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions, observing gradual red-shifts in maximum absorption and emission bands with increased electron-donating strength of the substituents. This suggests their utility in developing organic optoelectronic devices due to their enhanced water solubility and acid-base indicator properties (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).
Synthesis of Novel Derivatives
In the synthesis domain, new pyrrolo[3,4-d]pyrimidine derivatives have been created through low-temperature reactions, expanding the chemical diversity of pyrrolo[3,4-d]isoxazole compounds. These derivatives exhibit unique structural properties, highlighting the versatility of pyrrolo[3,4-d]isoxazole derivatives in synthetic chemistry (Adams, Saçmacı, Üngören, & Akçamur, 2005).
Advanced Material Development
Moreover, conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) units have been synthesized, showing significant promise for electronic applications due to their photoluminescence and high photochemical stability. These properties make them suitable for potential use in electronic devices, further underscoring the broad utility of pyrrolo[3,4-d]isoxazole derivatives in scientific research and material science (Beyerlein & Tieke, 2000).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-13-9-7-11(8-10-13)15-14-16(18(22)19-17(14)21)24-20(15)12-5-3-2-4-6-12/h2-10,14-16H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIVGQYVXNWQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2473351.png)


![2,4-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)

![N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B2473361.png)




![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)
